molecular formula C15H12INO2 B14142455 4-Benzyloxy-3-iodo-5-methoxy-benzonitrile CAS No. 330462-56-1

4-Benzyloxy-3-iodo-5-methoxy-benzonitrile

Katalognummer: B14142455
CAS-Nummer: 330462-56-1
Molekulargewicht: 365.16 g/mol
InChI-Schlüssel: OKEXMCIGXPWDAE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-Benzyloxy-3-iodo-5-methoxy-benzonitrile is an organic compound with a complex aromatic structure It features a benzyloxy group, an iodine atom, a methoxy group, and a nitrile group attached to a benzene ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-Benzyloxy-3-iodo-5-methoxy-benzonitrile typically involves multiple steps:

    Starting Material: The synthesis begins with a suitable benzene derivative.

    Introduction of Functional Groups: The benzyloxy, iodine, and methoxy groups are introduced through a series of reactions, such as halogenation, etherification, and nitration.

    Final Assembly: The nitrile group is introduced, often through a cyanation reaction.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of specific solvents, catalysts, and temperature control to ensure efficient reactions and minimal by-products.

Analyse Chemischer Reaktionen

Types of Reactions

4-Benzyloxy-3-iodo-5-methoxy-benzonitrile can undergo various chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.

    Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium iodide or potassium cyanide in polar solvents.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzonitriles, while coupling reactions can produce biaryl compounds.

Wissenschaftliche Forschungsanwendungen

4-Benzyloxy-3-iodo-5-methoxy-benzonitrile has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Medicine: Investigated for its potential use in drug development and therapeutic applications.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 4-Benzyloxy-3-iodo-5-methoxy-benzonitrile involves its interaction with specific molecular targets. The benzyloxy and methoxy groups can influence the compound’s reactivity and binding affinity, while the iodine atom can participate in halogen bonding. The nitrile group can also play a role in the compound’s overall chemical behavior.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    4-Benzyloxy-3-iodo-5-methoxybenzaldehyde: Similar structure but with an aldehyde group instead of a nitrile group.

    4-Benzyloxy-3-iodo-5-methoxyphenol: Similar structure but with a hydroxyl group instead of a nitrile group.

Uniqueness

4-Benzyloxy-3-iodo-5-methoxy-benzonitrile is unique due to the presence of the nitrile group, which imparts distinct chemical properties and reactivity compared to its analogs. This makes it a valuable compound for specific applications in research and industry.

Eigenschaften

CAS-Nummer

330462-56-1

Molekularformel

C15H12INO2

Molekulargewicht

365.16 g/mol

IUPAC-Name

3-iodo-5-methoxy-4-phenylmethoxybenzonitrile

InChI

InChI=1S/C15H12INO2/c1-18-14-8-12(9-17)7-13(16)15(14)19-10-11-5-3-2-4-6-11/h2-8H,10H2,1H3

InChI-Schlüssel

OKEXMCIGXPWDAE-UHFFFAOYSA-N

Kanonische SMILES

COC1=C(C(=CC(=C1)C#N)I)OCC2=CC=CC=C2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.